molecular formula C14H14N2O2 B14687786 2-(N-Methyl-N-(1-methyl-2-propynyl)amino)-5-phenyl-2-oxazolin-4-one CAS No. 32957-00-9

2-(N-Methyl-N-(1-methyl-2-propynyl)amino)-5-phenyl-2-oxazolin-4-one

Katalognummer: B14687786
CAS-Nummer: 32957-00-9
Molekulargewicht: 242.27 g/mol
InChI-Schlüssel: QVXGRIAUKOUKHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(N-Methyl-N-(1-methyl-2-propynyl)amino)-5-phenyl-2-oxazolin-4-one is a complex organic compound with a unique structure that includes an oxazoline ring, a phenyl group, and a propynyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Methyl-N-(1-methyl-2-propynyl)amino)-5-phenyl-2-oxazolin-4-one typically involves multiple steps, starting with the preparation of the oxazoline ring One common method involves the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(N-Methyl-N-(1-methyl-2-propynyl)amino)-5-phenyl-2-oxazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazoline ring or the phenyl group using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(N-Methyl-N-(1-methyl-2-propynyl)amino)-5-phenyl-2-oxazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(N-Methyl-N-(1-methyl-2-propynyl)amino)-5-phenyl-2-oxazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(N-Methyl-N-(1-methyl-2-propynyl)amino)-5-phenyl-2-oxazoline
  • 2-(N-Methyl-N-(1-methyl-2-propynyl)amino)-5-phenyl-2-thiazolin-4-one

Uniqueness

2-(N-Methyl-N-(1-methyl-2-propynyl)amino)-5-phenyl-2-oxazolin-4-one is unique due to its specific combination of functional groups and structural features

Eigenschaften

CAS-Nummer

32957-00-9

Molekularformel

C14H14N2O2

Molekulargewicht

242.27 g/mol

IUPAC-Name

2-[but-3-yn-2-yl(methyl)amino]-5-phenyl-1,3-oxazol-4-one

InChI

InChI=1S/C14H14N2O2/c1-4-10(2)16(3)14-15-13(17)12(18-14)11-8-6-5-7-9-11/h1,5-10,12H,2-3H3

InChI-Schlüssel

QVXGRIAUKOUKHV-UHFFFAOYSA-N

Kanonische SMILES

CC(C#C)N(C)C1=NC(=O)C(O1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.